pKa Elevation of >7 Orders of Magnitude vs. Carboxylic Acid: Enabling Neutral Passive Permeability at Physiological pH
When the oxetan-3-ol moiety replaces a carboxylic acid, the experimental pKa shifts from approximately 4.5 (typical for arylpropionic acids such as phenylpropionic acid 1) to >12 (oxetan-3-ol derivative 3, beyond the assay detection limit) [1]. Even the most acidic oxetane-derived congener in the series, the sulfone derivative 6, exhibits a pKa of approximately 9.3 [1]. This pKa elevation means that at physiological pH 7.4, the oxetan-3-ol-bearing molecule remains >99.9% neutral, whereas the corresponding carboxylic acid is >99.9% ionized [1]. The direct consequence is a measurable increase in passive membrane permeability: in the PAMPA assay, oxetan-3-ol derivative 3 and thietane analogs 4–6 were among the most permeable derivatives when compared to 33 other carboxylic acid surrogate structures built on the same phenylpropionic acid template [1].
| Evidence Dimension | Experimental pKa (capillary electrophoresis) |
|---|---|
| Target Compound Data | pKa >12 (oxetan-3-ol derivative 3); sulfone derivative 6 pKa ≈9.3 |
| Comparator Or Baseline | Phenylpropionic acid (1): pKa ~4.5 (typical carboxylic acid); ibuprofen pKa ~4.5–4.9 |
| Quantified Difference | ΔpKa >7.5 units (factor of >3×10⁷ in Ka); >99.9% neutral vs. >99.9% ionized at pH 7.4 |
| Conditions | pKa determined by capillary electrophoresis (Analiza, Inc.); PAMPA effective permeability assay; logD₇.₄ by LC/MS (WuXi AppTech) |
Why This Matters
For CNS-targeted programs or any indication where passive diffusion across lipid bilayers is rate-limiting, the oxetan-3-ol motif eliminates the ionization penalty inherent to carboxylic acids, enabling brain penetration that carboxylic acid-containing analogs cannot achieve.
- [1] Lassalas P, Oukoloff K, Makani V, et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Med. Chem. Lett. 2017, 8(8), 864–868. Table 1: Calculated and Experimental Properties of Test Compounds; pKa data on p. 866. View Source
